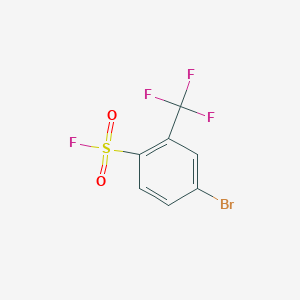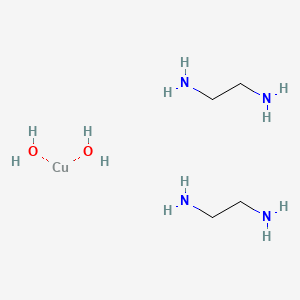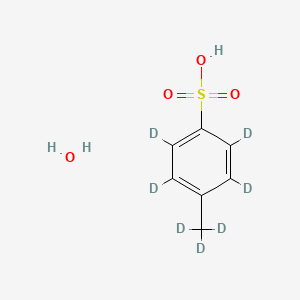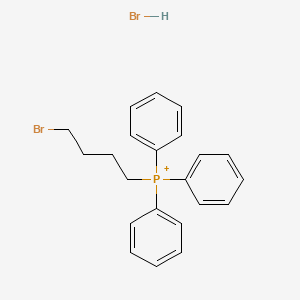![molecular formula C24H18S2 B12059926 2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole CAS No. 1134942-20-3](/img/structure/B12059926.png)
2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole typically involves multi-step organic reactions. One common method includes the cyclization of thiophene derivatives with appropriate aryl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired thieno2,3-fbenzothiole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents used .
Applications De Recherche Scientifique
2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the molecular context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and potential as a pharmaceutical agent.
Thieno[3,4-b]pyridine: Studied for its applications in materials science and organic electronics.
Uniqueness
2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
1134942-20-3 |
|---|---|
Formule moléculaire |
C24H18S2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C24H18S2/c1-15-3-7-17(8-4-15)21-11-19-13-24-20(14-23(19)25-21)12-22(26-24)18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
Clé InChI |
DWVXIELPJDWPNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(S4)C5=CC=C(C=C5)C)C=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)


